molecular formula C11H18N2O4S B15355367 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B15355367
M. Wt: 274.34 g/mol
InChI Key: OUTATQZTRAEWPS-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O3S It is a derivative of benzenesulfonamide, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methoxypropyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methoxybenzenesulfonyl chloride and 3-methoxypropylamine as the primary starting materials.

  • Reaction Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

  • Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 3-nitro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various derivatives depending on the substituent.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand the interaction of sulfonamide derivatives with biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The specific mechanism would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but lacks the methoxy group at the 4-position.

  • 3-Amino-4-methoxybenzamide: Similar structure but lacks the sulfonamide group.

Properties

Molecular Formula

C11H18N2O4S

Molecular Weight

274.34 g/mol

IUPAC Name

3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H18N2O4S/c1-16-7-3-6-13-18(14,15)9-4-5-11(17-2)10(12)8-9/h4-5,8,13H,3,6-7,12H2,1-2H3

InChI Key

OUTATQZTRAEWPS-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)N

Origin of Product

United States

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